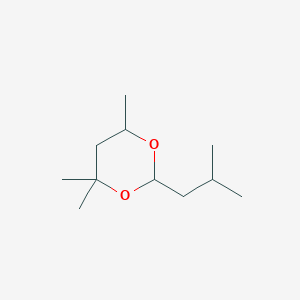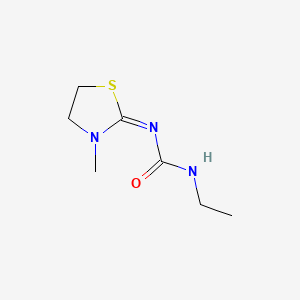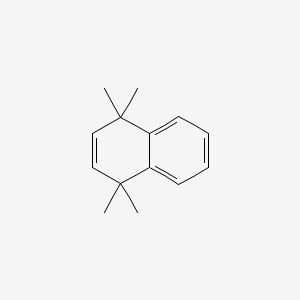
1,1,4,4-Tetramethyl-1,4-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetramethyl-1,4-dihydronaphthalene is a chemical compound with the molecular formula C14H18. It is a derivative of naphthalene, characterized by the presence of four methyl groups attached to the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene can be synthesized through the reaction of 2,5-dichloro-2,5-dimethylhexane with benzene in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is typically carried out under reflux conditions for 16 hours. After the reaction, the mixture is quenched with hydrochloric acid (HCl) and extracted with hexanes. The organic layer is then washed, dried, and purified by flash chromatography to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Saturated hydrocarbons like tetramethylnaphthalene.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetramethyl-1,4-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and drugs.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1,1,4,4-Tetramethyl-1,4-dihydronaphthalene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .
Comparación Con Compuestos Similares
1,1,5,6-Tetramethyl-1,2-dihydronaphthalene: Similar in structure but differs in the position of methyl groups.
6,7-Diethyl-1,1,4,4-tetramethyltetraline: Contains ethyl groups in addition to methyl groups, leading to different chemical properties
Uniqueness: The presence of four methyl groups provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs .
Propiedades
Número CAS |
67756-38-1 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
1,1,4,4-tetramethylnaphthalene |
InChI |
InChI=1S/C14H18/c1-13(2)9-10-14(3,4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
Clave InChI |
SZWTXTJZMUNNPO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(C2=CC=CC=C21)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


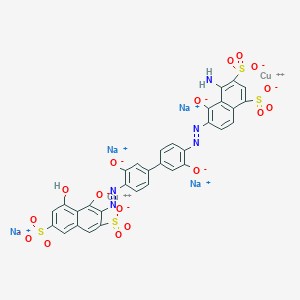
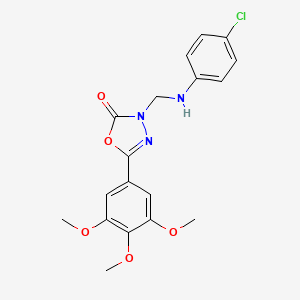
![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
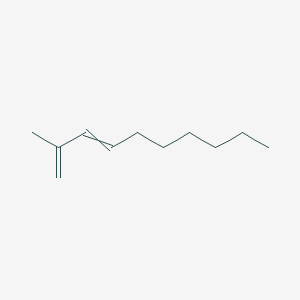
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)

![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)

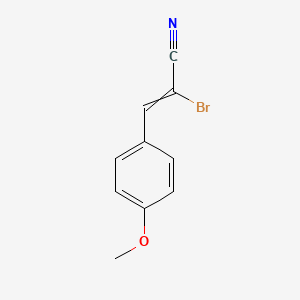
![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)

